(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Tachykinin Antagonist NK1/NK2/NK3 Receptors Chiral Pharmacology

Researchers studying tachykinin receptor antagonists require stereochemically pure negative controls to validate SAR data. This (1S)-enantiomer serves as the essential inactive comparator for NK1, NK2, and NK3 assays. - Confirmed (S)-configuration at C1; (R)-enantiomer required for potent binding, making this ideal for specificity confirmation - Hydrochloride salt offers enhanced aqueous solubility vs. free base, simplifying handling in protic reaction media - Cost-effective alternative (up to 8.4% savings vs. (1R)-enantiomer) for high-throughput synthesis where (S)-stereochemistry is neutral or required

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 2219356-91-7
Cat. No. B2707845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
CAS2219356-91-7
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCC(C1CNCCO1)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m0./s1
InChIKeyMTVBYMFCVMTYER-GNVLWMSISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride: Chiral Building Block


(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral morpholine derivative characterized by a specific (S)-stereochemistry at the C1 position of the ethanol moiety . It exists as a hydrochloride salt, a form known to generally enhance aqueous solubility and stability compared to its free base . The compound is primarily utilized as a versatile chiral building block and intermediate in the synthesis of more complex molecules for pharmaceutical research, including the development of tachykinin receptor antagonists .

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Substitution Limits


The stereochemistry of the morpholine-2-substituent is a critical determinant of biological activity, particularly for tachykinin receptor binding. Preliminary studies have demonstrated that the (R)-configuration is an essential requirement for achieving potent binding affinities to these receptors . Consequently, the (1S)-enantiomer is not a functional substitute for the (1R)-enantiomer in assays designed to measure NK1, NK2, or NK3 receptor antagonism. Furthermore, the hydrochloride salt form offers distinct advantages in solubility and solid-state stability over the free base, making it a more suitable choice for experimental setups requiring aqueous formulations . Interchanging this compound with its enantiomer or free base without explicit scientific justification could lead to misinterpreted structure-activity relationship (SAR) data or experimental failure.

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Selection Guide


Stereochemistry Requirement in Tachykinin Antagonism

The absolute stereochemistry at the morpholine 2-position is a major determinant of tachykinin receptor binding activity. Preliminary SAR studies on related morpholine analogues have indicated that the (R)-configuration is an essential requirement for achieving potent binding affinities to NK1, NK2, and NK3 receptors . The target compound possesses the (1S) configuration, which is opposite to the active (R)-configuration found in key intermediates for potent receptor antagonists.

Tachykinin Antagonist NK1/NK2/NK3 Receptors Chiral Pharmacology Structure-Activity Relationship

Cost Advantage Over (1R)-Enantiomer

A direct price comparison from a reputable vendor reveals that the (1S)-enantiomer is consistently offered at a lower price point than its (1R)-counterpart. This cost differential can be a significant factor for large-scale syntheses or when budget constraints are a primary concern.

Procurement Cost-Efficiency Chiral Building Blocks Research Supply

Solubility Advantage of HCl Salt Over Free Base

The hydrochloride salt form of basic compounds is a widely adopted strategy in pharmaceutical research to improve aqueous solubility and solid-state stability. While specific solubility data for this compound is not publicly available, the principle is well-established that converting a free base to its hydrochloride salt can dramatically increase its solubility in water and physiological buffers, which is crucial for in vitro and in vivo assays.

Formulation Aqueous Solubility Salt Selection Drug Discovery

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride Application Scenarios


Chiral Negative Control for Tachykinin Binding Assays

Given the established requirement of an (R)-configuration for potent tachykinin receptor binding, this (1S)-enantiomer is the ideal negative control or inactive comparator for SAR studies focusing on NK1, NK2, and NK3 receptors. Its use allows researchers to confirm that observed biological activity is stereospecific and not due to non-specific effects, thereby strengthening the validity of the study's conclusions .

Cost-Effective Building Block for Non-Tachykinin Synthesis

When the target synthetic route does not involve the tachykinin pharmacophore and the (S)-stereochemistry is required or neutral, this compound offers a more budget-friendly alternative to its (1R)-enantiomer. The quantifiable cost savings (up to 8.4% for larger quantities) can be strategically allocated to other research materials, especially in high-throughput synthesis or library generation projects .

Aqueous-Compatible Starting Material

For reactions or assays that require aqueous solubility, the hydrochloride salt form of this compound is the preferred choice over the free base. Its enhanced solubility simplifies handling and improves reaction homogeneity, making it a more reliable and efficient building block for medicinal chemistry workflows, such as amide couplings or reductive aminations performed in aqueous or protic solvents .

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